molecular formula C27H25N3O2S4 B413297 3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

Cat. No.: B413297
M. Wt: 551.8g/mol
InChI Key: XKNPFTBNNIIILG-HJAZFZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may involve:

    Formation of Thiazolidinone Rings: This can be achieved through the reaction of thiourea with α-haloketones under basic conditions.

    Formation of Benzothiazole Rings: This can be synthesized by the condensation of 2-aminothiophenol with aldehydes or ketones.

    Coupling Reactions: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions but may include oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.

Industry

    Dye Manufacturing: Use in the synthesis of dyes and pigments.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Potentially intercalating into DNA and affecting replication and transcription.

    Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Benzothiazoles: Studied for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of the compound lies in its combination of thiazolidinone and benzothiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C27H25N3O2S4

Molecular Weight

551.8g/mol

IUPAC Name

(2Z,5Z)-3-ethyl-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25N3O2S4/c1-4-28-19-16-18(17-10-8-7-9-11-17)12-13-20(19)34-22(28)15-14-21-24(31)29(5-2)26(35-21)23-25(32)30(6-3)27(33)36-23/h7-16H,4-6H2,1-3H3/b21-14-,22-15+,26-23-

InChI Key

XKNPFTBNNIIILG-HJAZFZGASA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)S/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC)/S4)CC

SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC

Origin of Product

United States

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